molecular formula C13H18N2O3 B14840479 6-Tert-butoxy-4-cyclopropoxypicolinamide

6-Tert-butoxy-4-cyclopropoxypicolinamide

Katalognummer: B14840479
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: YVYMZDSUJMXJIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 6-Tert-butoxy-4-cyclopropoxypicolinamide involves several steps, typically starting with the preparation of the picolinamide core. The tert-butoxy and cyclopropoxy groups are then introduced through specific reactions. One common method involves the use of tert-butyl alcohol and cyclopropyl bromide as starting materials, which react with the picolinamide under controlled conditions to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

6-Tert-butoxy-4-cyclopropoxypicolinamide can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

6-Tert-butoxy-4-cyclopropoxypicolinamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Researchers use this compound to study its effects on biological systems, including its potential as a bioactive molecule.

    Medicine: While not used directly in medicine, it serves as a precursor for the synthesis of potential pharmaceutical compounds.

    Industry: It is utilized in the development of new materials and as a component in specialty chemicals.

Wirkmechanismus

The mechanism of action of 6-Tert-butoxy-4-cyclopropoxypicolinamide involves its interaction with specific molecular targets. The tert-butoxy and cyclopropoxy groups play a crucial role in its reactivity and binding affinity. These groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

6-Tert-butoxy-4-cyclopropoxypicolinamide can be compared with other similar compounds, such as:

    4-Tert-butoxypicolinamide: Lacks the cyclopropoxy group, which may affect its reactivity and binding properties.

    6-Tert-butoxy-4-methoxypicolinamide: Contains a methoxy group instead of a cyclopropoxy group, leading to different chemical and biological properties.

    6-Tert-butoxy-4-ethoxypicolinamide: Features an ethoxy group, which can influence its solubility and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H18N2O3

Molekulargewicht

250.29 g/mol

IUPAC-Name

4-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxamide

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-11-7-9(17-8-4-5-8)6-10(15-11)12(14)16/h6-8H,4-5H2,1-3H3,(H2,14,16)

InChI-Schlüssel

YVYMZDSUJMXJIU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=CC(=CC(=N1)C(=O)N)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.